4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide
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Overview
Description
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is a heterocyclic compound containing selenium. It has the molecular formula C₄H₆N₄OSe and a molecular weight of 205.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of 1,2,5-selenadiazole derivatives, including:
Ring-closure reactions: Selenobenzamides can be reacted with hydrazine hydrate to form selenadiazoles.
Reaction with hydrogen selenide: Dimethylformamide azine can be reacted with hydrogen selenide.
Phosphorus pentaselenide treatment: 1,2-diacetylhydrazine can be treated with phosphorus pentaselenide.
Isoselenocyanates reaction: Isoselenocyanates can be reacted with selenosemicarbazides.
Carboxylic acid reaction: Carboxylic acids can be reacted with selenosemicarbazide and phosphoryl chloride.
Industrial Production Methods
Industrial production methods for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors.
Materials Science: Selenadiazole derivatives have been explored for their use in thermotropic liquid crystals, corrosion inhibitors, and dyes.
Biological Studies: The compound’s interactions with various enzymes and proteins can be studied to understand its biological activity.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Selenadiazole-3-carboxamide: This compound lacks the amino and N-methyl groups but shares the selenadiazole core.
Indole-3-carboxamide derivatives: These compounds have a similar carboxamide moiety but differ in the heterocyclic core structure.
Uniqueness
4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
7698-91-1 |
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Molecular Formula |
C4H6N4OSe |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4OSe/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) |
InChI Key |
KVRRSRDUIXUGCU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=N[Se]N=C1N |
Origin of Product |
United States |
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